3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester
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Overview
Description
3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a propanoic acid moiety, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester typically involves the esterification of 3-Furanpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in various biochemical reactions. The furan ring can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Furanpropanoic acid, tetrahydro-2-oxo-, 1-methylethyl ester: Similar structure but with a different ester group.
Ethyl β-oxo-3-furanpropionate: Another furan derivative with similar reactivity.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: A more complex furan derivative with additional functional groups.
Uniqueness
3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-(2-oxooxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)4-3-7-5-6-13-9(7)11/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBHXIYGKXGGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452982 |
Source
|
Record name | 3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54069-02-2 |
Source
|
Record name | 3-Furanpropanoic acid, tetrahydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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